
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Enaminoketones and Enaminothiones in Heterocyclic Compounds Synthesis
Recent developments in the preparation, reactivity, and biological activity of enaminoketones and enaminothiones highlight their significance as intermediates for synthesizing heterocycles and natural products. These compounds, including cyclic-β-enaminoesters, are pivotal in synthetic chemistry for the enantioselective preparation of highly functionalized compounds. Enaminoketones and enaminonitriles serve as versatile building blocks for various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. They are frequently employed in constructing bicyclic compounds of biological interest, showcasing their potential in producing structures common in alkaloid motifs and as potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).
Acrylamide in Industrial and Food Applications
Acrylamide, a molecule structurally related to "(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide", is extensively studied for its applications and safety. It's used worldwide to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in various industries. Despite its utility, the presence of acrylamide in foods and its potential exposure risks have drawn significant attention to its chemistry, biochemistry, and safety. Understanding the formation, distribution in food, and role in human health is crucial for developing better food processing methods to decrease dietary acrylamide levels (Friedman, 2003).
Polyamide Membranes and Biofouling Prevention
The review on non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems explores safer strategies beyond chlorine-based treatments, which can damage membranes and generate harmful byproducts. It investigates the applicability, antimicrobial efficiency, hazard levels, membrane compatibility, and suitability for drinking water treatment of various biocides, including 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT). These efforts are paramount for promoting sustainable water supply solutions in water-stressed regions (Da-Silva-Correa et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-11-4-3-5-14(12(11)2)19-16(20)9-7-13-6-8-15(17)18-10-13/h6-12,14H,3-5H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMCWDVQRCIOP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1C)NC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

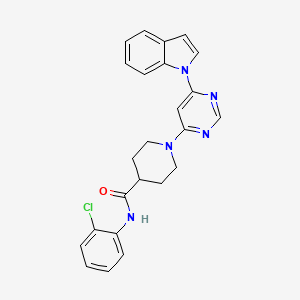
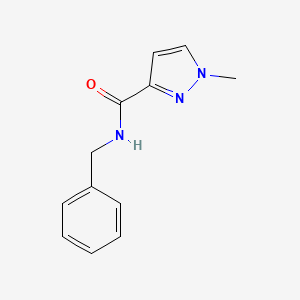
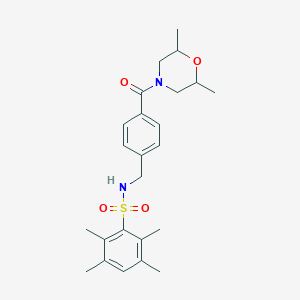
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)
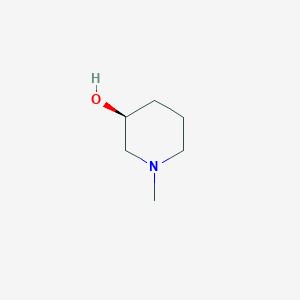
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)
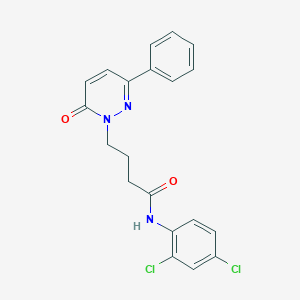


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)